REACTION_CXSMILES
|
[Mg].BrC.Cl[CH:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1.CN(C)[CH:13]=[CH:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]>O1CCCC1>[O:8]1[CH2:9][CH2:10][CH:5]([CH:13]=[CH:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
BrC
|
Name
|
|
Quantity
|
38.45 g
|
Type
|
reactant
|
Smiles
|
ClC1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
42.9 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=O)OCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is subsequently stirred for a further 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is warmed to reflux
|
Type
|
ADDITION
|
Details
|
are added dropwise
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for a further 12 hours
|
Duration
|
12 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)C=CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.4 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 56.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |